molecular formula C9H8FNO4S B2689266 7-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1H-quinoline CAS No. 2411253-57-9

7-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1H-quinoline

Cat. No.: B2689266
CAS No.: 2411253-57-9
M. Wt: 245.22
InChI Key: RJIHWMFNCOFKOG-UHFFFAOYSA-N
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Description

7-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1H-quinoline is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a fluorosulfonyloxy group at the 7th position and a keto group at the 2nd position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Mechanism of Action

    Target of Action

    Quinoline derivatives are known to interact with various biological targets, including DNA gyrase and topoisomerase IV, which are essential enzymes in bacterial DNA replication . .

    Mode of Action

    Quinolines generally exert their effects by intercalating into DNA, disrupting the replication process

    Biochemical Pathways

    Quinolines can affect various biochemical pathways due to their interaction with DNA and potential inhibition of enzymes like DNA gyrase

    Pharmacokinetics

    The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure. Quinolines, in general, are well absorbed and widely distributed in the body

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1H-quinoline typically involves the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative, such as 2-oxo-3,4-dihydroquinoline.

    Fluorosulfonyloxy Group Introduction: The introduction of the fluorosulfonyloxy group can be achieved through a reaction with fluorosulfonyl chloride (FSO2Cl) in the presence of a base such as pyridine. The reaction is typically carried out at low temperatures to prevent decomposition.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1H-quinoline can undergo various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyloxy group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.

    Reduction Reactions: The keto group at the 2nd position can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alcohols), base (pyridine), solvent (dichloromethane), room temperature.

    Reduction: Reducing agents (NaBH4, LiAlH4), solvent (ethanol, tetrahydrofuran), low temperature.

    Oxidation: Oxidizing agents (H2O2, m-CPBA), solvent (acetonitrile), room temperature.

Major Products

    Substitution: Various substituted quinoline derivatives.

    Reduction: 2-hydroxy-3,4-dihydroquinoline derivatives.

    Oxidation: Quinoline N-oxides.

Scientific Research Applications

Chemistry

In chemistry, 7-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1H-quinoline is used as an intermediate in the synthesis of more complex quinoline derivatives

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound can be used in the development of new pharmaceuticals targeting specific biological pathways.

Medicine

In medicine, this compound and its derivatives may be explored for their potential therapeutic effects. Research is ongoing to investigate their efficacy in treating diseases such as malaria, cancer, and bacterial infections.

Industry

Industrially, this compound can be used in the production of dyes, pigments, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-3,4-dihydroquinoline: Lacks the fluorosulfonyloxy group, making it less reactive in substitution reactions.

    7-Hydroxy-2-oxo-3,4-dihydroquinoline: Contains a hydroxyl group instead of a fluorosulfonyloxy group, leading to different reactivity and biological activity.

    7-Chloro-2-oxo-3,4-dihydroquinoline: The chloro group provides different electronic and steric effects compared to the fluorosulfonyloxy group.

Uniqueness

7-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1H-quinoline is unique due to the presence of the fluorosulfonyloxy group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-fluorosulfonyloxy-2-oxo-3,4-dihydro-1H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4S/c10-16(13,14)15-7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIHWMFNCOFKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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